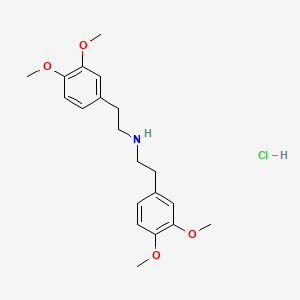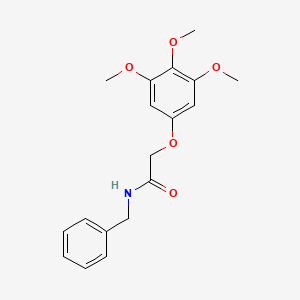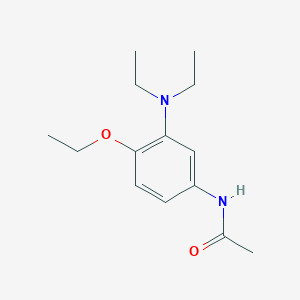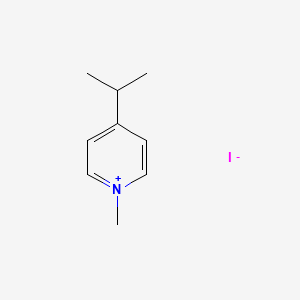
4-Isopropylpicolinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylpicolinium iodide is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of an isopropyl group attached to the nitrogen atom of the picolinium ion, with iodide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylpicolinium iodide typically involves the quaternization of 4-isopropylpyridine with an alkylating agent such as methyl iodide. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion. The general reaction scheme is as follows:
4-Isopropylpyridine+Methyl iodide→4-Isopropylpicolinium iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropylpicolinium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Complexation: It can form complexes with metal ions, which may alter its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complexation: Metal salts like copper(II) sulfate or nickel(II) chloride are used to form coordination complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield 4-isopropylpicolinium cyanide.
Applications De Recherche Scientifique
4-Isopropylpicolinium iodide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in studies involving ion transport and membrane permeability due to its quaternary ammonium structure.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given its structural similarity to other bioactive quaternary ammonium compounds.
Industry: It is used in the formulation of ionic liquids and as an additive in electrochemical applications.
Mécanisme D'action
The mechanism of action of 4-Isopropylpicolinium iodide involves its interaction with biological membranes and ion channels. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, it can interact with ion channels, altering their function and affecting cellular ion homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethylammonium iodide
- Tetraethylammonium iodide
- 4-Methylpicolinium iodide
Comparison
4-Isopropylpicolinium iodide is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to other quaternary ammonium salts. This can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
18136-37-3 |
|---|---|
Formule moléculaire |
C9H14IN |
Poids moléculaire |
263.12 g/mol |
Nom IUPAC |
1-methyl-4-propan-2-ylpyridin-1-ium;iodide |
InChI |
InChI=1S/C9H14N.HI/c1-8(2)9-4-6-10(3)7-5-9;/h4-8H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
AQHUYMZGEPKCRI-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC=[N+](C=C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


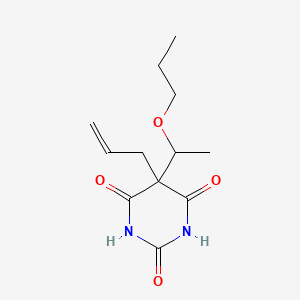
![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)
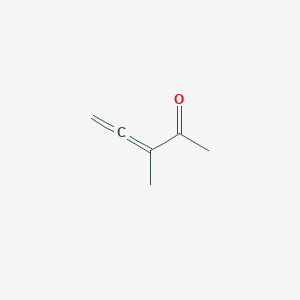
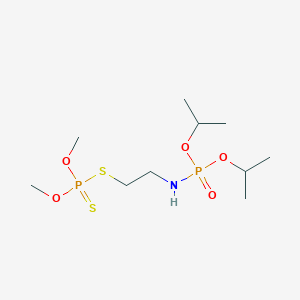
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
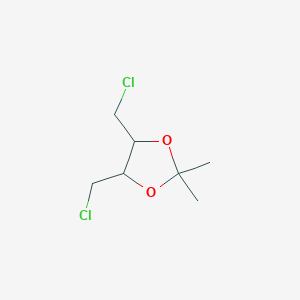



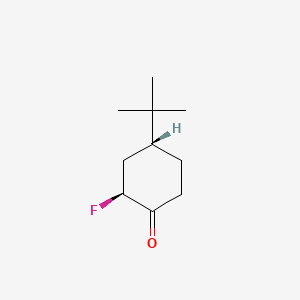
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
